2-Bromo-6-nitrophenol

Descripción general

Descripción

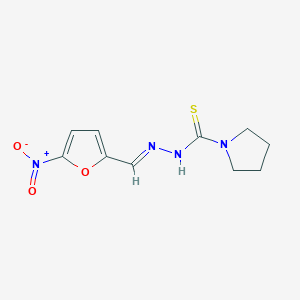

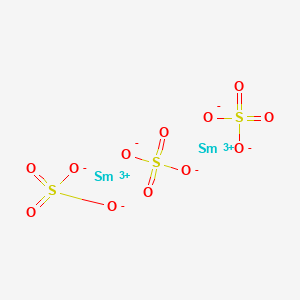

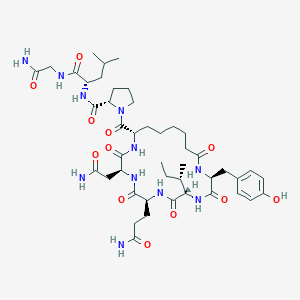

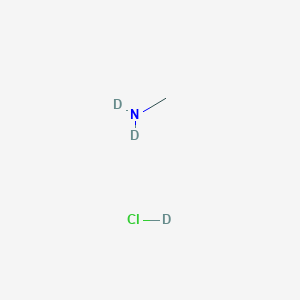

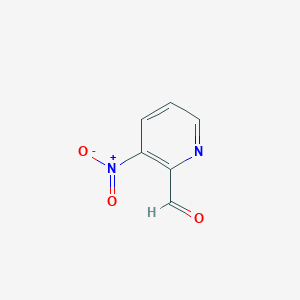

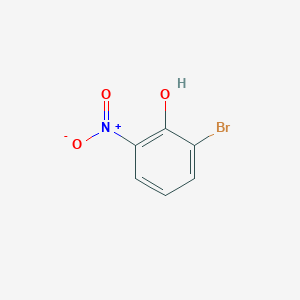

2-Bromo-6-nitrophenol is a chemical compound with the molecular formula C6H4BrNO3 . It has an average mass of 218.005 Da and a monoisotopic mass of 216.937454 Da . It is used as an intermediate in the synthesis of N-Hydroxy Eltrombopag, a derivative compound of Eltrombopag, an agonist of the Thrombopoietin (Tpo) receptor, used as treatment for thrombocytopenia .

Synthesis Analysis

The synthesis of 2-Bromo-6-nitrophenol involves the reaction of 2-Bromo-phenol with sodium nitrate in sulfuric acid at 20 - 25°C . The reaction mixture is reacted at room temperature for 2 hours and monitored by thin layer chromatography (TLC) until the disappearance of the starting materials . The precipitate is then dissolved in ethyl acetate, washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure . The resulting residue is purified by silica gel column chromatography to obtain the title compound .Molecular Structure Analysis

The molecular structure of 2-Bromo-6-nitrophenol consists of a phenol group with bromine and nitro groups attached to the benzene ring . The bromine atom is attached at the 2nd position and the nitro group is attached at the 6th position of the benzene ring .Chemical Reactions Analysis

2-Bromo-6-nitrophenol can be converted via 2-bromo-6-aminophenol to N-acetyl-2-bromo-6-aminophenol . This conversion is a key step in the synthesis of N-Hydroxy Eltrombopag .Physical And Chemical Properties Analysis

2-Bromo-6-nitrophenol appears as a solid, with a color ranging from white to yellow to brown . It has a melting point of 66-70°C (lit.) . The compound is soluble in DMSO, with a solubility of 100 mg/mL .Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-6-nitrophenol: is a versatile compound in organic synthesis. It serves as a precursor for various organic reactions, including substitutions and coupling reactions. Its bromine atom is reactive towards nucleophilic substitution, allowing for the introduction of various functional groups . Additionally, the nitro group can be reduced to an amine, providing a pathway to synthesize a wide range of aromatic amines .

Analytical Chemistry

In analytical chemistry, 2-Bromo-6-nitrophenol can be used as a chromogenic reagent due to its ability to form colored complexes with certain metal ions. This property is useful in colorimetric assays to quantify the presence of metals in samples .

Material Science

This compound’s nitro group can undergo photochemical reactions, making it a candidate for creating light-sensitive materials. These materials have applications in photolithography and the development of photoresists used in semiconductor manufacturing .

Biological Studies

2-Bromo-6-nitrophenol: may be used in biological studies to investigate the mechanism of bromination in living organisms. It can act as a model compound to study enzyme-catalyzed halogenation reactions, which are important in the metabolism of various organisms .

Environmental Science

The environmental fate of brominated and nitro-aromatic compounds is of significant interest. 2-Bromo-6-nitrophenol can be used to study degradation pathways and the impact of such compounds on ecosystems. Research in this area contributes to understanding pollution and developing remediation strategies .

Pharmaceutical Research

As a halogenated phenol, 2-Bromo-6-nitrophenol has potential applications in pharmaceutical research. It could be used as a building block for the synthesis of drug candidates, especially those targeting bacterial infections where halogenated compounds are often effective .

Photodynamic Therapy

The compound’s ability to absorb light and generate reactive species upon irradiation makes it a potential photosensitizer in photodynamic therapy. This therapy is a treatment modality for various cancers and relies on light-activated compounds to destroy cancer cells .

Chemical Education

Lastly, 2-Bromo-6-nitrophenol can be used in chemical education to demonstrate various chemical reactions and principles. Its clear reactivity patterns make it an excellent teaching aid for illustrating electrophilic aromatic substitution and nucleophilic aromatic substitution reactions .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-Bromo-6-nitrophenol is the Thrombopoietin (Tpo) receptor . The Tpo receptor plays a crucial role in the production of platelets from megakaryocytes, which are large cells in the bone marrow .

Mode of Action

2-Bromo-6-nitrophenol interacts with its target, the Tpo receptor, by being converted via 2-bromo-6-aminophenol to N-acetyl-2-bromo-6-aminophenol . This conversion process is a key part of the compound’s interaction with its target .

Biochemical Pathways

The biochemical pathway affected by 2-Bromo-6-nitrophenol involves the conversion of 2-bromo-6-aminophenol to N-acetyl-2-bromo-6-aminophenol . This conversion is a crucial step in the activation of the Tpo receptor, leading to the production of platelets .

Pharmacokinetics

The compound’s solubility in organic solvents like ethanol and ethyl acetate suggests that it may have good bioavailability.

Result of Action

The result of 2-Bromo-6-nitrophenol’s action is the stimulation of the Tpo receptor, which leads to the production of platelets . This can be beneficial in the treatment of conditions like thrombocytopenia, which is characterized by a low platelet count .

Action Environment

The action of 2-Bromo-6-nitrophenol can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the pH of its environment . Additionally, the presence of other substances in the environment, such as bromine, can influence the bromination reaction involved in the compound’s mode of action .

Propiedades

IUPAC Name |

2-bromo-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJSIOPQKQXJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926876 | |

| Record name | 2-Bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-nitrophenol | |

CAS RN |

13073-25-1 | |

| Record name | Phenol, 2-bromo-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-bromo-6-nitrophenol a valuable precursor in the synthesis of eltrombopag olamine?

A1: Research highlights the advantages of using 2-bromo-6-nitrophenol in the multi-step synthesis of eltrombopag olamine. Specifically, this compound plays a crucial role in forming the biphenyl backbone of eltrombopag. The synthetic route involves reacting 2-bromo-6-nitrophenol with 3-carboxybenzeneboronic acid via a Suzuki coupling reaction []. This reaction forms a carbon-carbon bond between the two aromatic rings, creating the desired biphenyl structure present in eltrombopag.

Q2: How is the low activity of 2-bromo-6-nitrophenol in certain biological assays explained?

A2: Studies have shown that 2-bromo-6-nitrophenol exhibits low activity in the wheat cylinder test, a bioassay for auxin activity []. This is attributed to its rapid metabolic conversion within wheat tissue. The primary metabolic pathway involves hydroxylation at the para-position of the aromatic ring. This modification likely disrupts the molecule's ability to interact with its biological target, leading to a decrease in activity. Interestingly, this inactivation was not observed in pea and tomato tissues, suggesting species-specific metabolism of 2-bromo-6-nitrophenol [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.